Aminooxy-PEG1-azide

Vue d'ensemble

Description

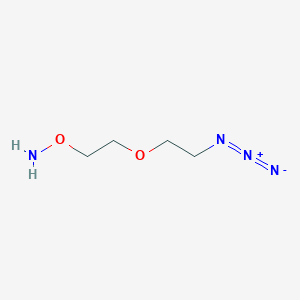

Aminooxy-PEG1-azide is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an aminooxy group and an azide group, making it a versatile reagent in click chemistry. The hydrophilic PEG spacer increases its solubility in aqueous media, which is beneficial for various biochemical applications .

Applications De Recherche Scientifique

Aminooxy-PEG1-azide has a wide range of applications in scientific research, including:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The aminooxy group can be introduced by reacting PEG with hydroxylamine derivatives, while the azide group can be introduced through nucleophilic substitution reactions using sodium azide .

Industrial Production Methods

In industrial settings, the production of Aminooxy-PEG1-azide involves large-scale chemical synthesis using automated reactors. The process typically includes purification steps such as chromatography to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Aminooxy-PEG1-azide undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group and an alkyne group.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of the azide group with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Oxime formation: The aminooxy group reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst and an alkyne-containing molecule.

SPAAC: Requires a strained alkyne such as DBCO or BCN.

Oxime formation: Requires an aldehyde and can be performed under mild conditions.

Major Products Formed

Triazole linkages: Formed from CuAAC and SPAAC reactions.

Oxime and hydroxylamine linkages: Formed from reactions with aldehydes.

Mécanisme D'action

The mechanism of action of Aminooxy-PEG1-azide involves its functional groups:

Azide group: Participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.

Aminooxy group: Reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages.

These reactions enable the compound to act as a versatile linker in various biochemical and industrial applications.

Comparaison Avec Des Composés Similaires

Aminooxy-PEG1-azide is unique due to its combination of aminooxy and azide functional groups, which provide versatility in chemical reactions. Similar compounds include:

Azido-PEG5-succinimidyl carbonate: Contains an azide group and is used in similar click chemistry applications.

Boc-aminooxy-PEG5-propargyl: Contains an aminooxy group and is used in bioconjugation.

Azido-PEG8-THP: Another PEG derivative with an azide group, used in click chemistry.

These compounds share functional similarities but differ in their specific applications and the length of the PEG spacer.

Activité Biologique

Aminooxy-PEG1-azide is a versatile compound widely used in bioconjugation and click chemistry due to its unique functional groups, which enable various chemical reactions. This article explores its biological activity, applications, and the underlying mechanisms through detailed research findings and case studies.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) backbone with aminooxy and azide functional groups. The presence of the hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C4H10N4O2 |

| Molecular Weight | 146.1 g/mol |

| Functional Groups | Aminooxy, Azide |

| Purity | ≥98% |

| Storage Conditions | -20°C |

This compound participates in several key chemical reactions:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction forms stable triazole linkages between azides and alkynes, allowing for efficient bioconjugation of biomolecules.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : A copper-free alternative that reacts azides with strained alkynes, providing a safer option for biological systems.

- Oxime Bond Formation : The aminooxy group reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages, facilitating the attachment of biomolecules .

Applications in Biological Research

This compound is utilized in various fields of biological research:

- Bioconjugation : It serves as a linker for attaching peptides and proteins to surfaces or other biomolecules, enhancing the stability and functionality of therapeutic agents .

- Targeted Protein Degradation : In the synthesis of proteolysis-targeting chimeras (PROTACs), it connects ligands to target proteins for selective degradation through the ubiquitin-proteasome system .

- Drug Delivery Systems : The compound improves the solubility and stability of drugs, making it beneficial in developing advanced drug delivery platforms .

Case Study 1: Protein Immobilization

In a study involving microcontact printing, aminooxy-functionalized alkanethiols were used to immobilize proteins on gold surfaces. The research demonstrated that proteins modified with an N-terminal α-oxoamide could be selectively attached via oxime bond formation with aminooxy surfaces. This approach resulted in enhanced bioactivity compared to non-site-selective methods .

Case Study 2: Cancer Immunotherapy

This compound was employed in a photothermal immunotherapy study where it facilitated the conjugation of an immunomodulator to tobacco mosaic virus (TMV). The resulting formulation exhibited improved anti-tumor efficacy in mouse models, showcasing the compound's potential in therapeutic applications .

Propriétés

IUPAC Name |

O-[2-(2-azidoethoxy)ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2/c5-8-7-1-2-9-3-4-10-6/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVSYZYCAWDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCON)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-70-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.